1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole
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Overview
Description
1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole is a synthetic organic compound characterized by the presence of a bromine and fluorine atom on a benzyl group, an isopropoxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzyl bromide and 4-isopropoxy-1H-pyrazole.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 4-isopropoxy-1H-pyrazole reacts with 5-bromo-2-fluorobenzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Automated Synthesis: Employing automated synthesis platforms to ensure consistent quality and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory and anticancer properties.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: Investigated for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-fluorobenzyl)-4-methoxy-1H-pyrazole: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(5-Bromo-2-fluorobenzyl)-4-ethoxy-1H-pyrazole: Contains an ethoxy group instead of an isopropoxy group.
Uniqueness
1-(5-Bromo-2-fluorobenzyl)-4-isopropoxy-1H-pyrazole is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged to explore different pharmacological profiles and material properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]-4-propan-2-yloxypyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O/c1-9(2)18-12-6-16-17(8-12)7-10-5-11(14)3-4-13(10)15/h3-6,8-9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFRUVNIRUUYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN(N=C1)CC2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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